molecular formula C15H16IN5O2S2 B13358646 6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358646
M. Wt: 489.4 g/mol
InChI Key: FGAUXXDSKYVFCN-UHFFFAOYSA-N
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Description

The compound 6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class of heterocyclic compounds, which are characterized by fused 1,2,4-triazole and 1,3,4-thiadiazole rings. The 1-(methylsulfonyl)-3-piperidinyl substituent at position 3 may improve solubility and pharmacokinetic properties due to the sulfonyl group’s polarity and the piperidine ring’s conformational flexibility .

Properties

Molecular Formula

C15H16IN5O2S2

Molecular Weight

489.4 g/mol

IUPAC Name

6-(4-iodophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16IN5O2S2/c1-25(22,23)20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(24-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3

InChI Key

FGAUXXDSKYVFCN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)I

Origin of Product

United States

Biological Activity

6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazole ring fused with a thiadiazole ring and includes various substituents such as a piperidinyl group and an iodophenyl moiety. The presence of the methylsulfonyl group enhances its potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate receptor activity and inhibit enzyme functions by binding to active sites. Such properties are crucial for therapeutic applications, particularly in oncology and neurology.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-thiadiazoles have demonstrated significant antitumor effects against various cancer cell lines. For instance, compounds similar to this one have shown efficacy against leukemia and solid tumors in vitro .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and other diseases .
  • Antimicrobial Properties : Some related compounds have exhibited antifungal activity against strains resistant to conventional treatments .

Antitumor Activity

A study conducted by the National Cancer Institute evaluated the antitumor activity of various triazolo-thiadiazole derivatives on 60 different cancer cell lines. Results indicated that certain derivatives exhibited high levels of cytotoxicity against breast cancer cells (MDA-MB-468), suggesting that structural modifications can enhance anticancer properties .

Enzyme Interaction Studies

Interaction studies have demonstrated that this compound can bind effectively to specific enzymes involved in tumor metabolism. This binding affinity suggests potential for developing targeted therapies that could minimize side effects associated with traditional chemotherapy .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
This compoundIodinated phenyl group; methylsulfonyl; piperidinePotential anticancer properties
6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleSimilar core structureDocumented anticancer activity
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazolePhenyl and pyridine substituentsVarious documented biological activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of triazolo-thiadiazoles differ in substituents at positions 3 and 6, which critically influence bioactivity. Below is a comparative analysis:

Compound Name / ID (Reference) Substituents (Position 3) Substituents (Position 6) Key Activities
Target Compound 1-(Methylsulfonyl)-3-piperidinyl 4-Iodophenyl Antimicrobial, Anticancer (hypothetical)
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl) (18d) 4-Pyridinyl 5-Nitro-2-furanyl Antibacterial
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl) (9a) 3,4-Dimethoxyphenyl 2-Fluoro-4-pyridinyl Antifungal
3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-substituted (3a-j) 5'-Fluoro-2'-methoxybiphenyl-3-yl Varied (e.g., Cl, Br) Anticancer, Antibacterial
6-(2-Chlorophenyl)-3-(4-pyridinyl) 4-Pyridinyl 2-Chlorophenyl Sortase inhibition (anti-virulence)
3,6-Diphenyl (108) Phenyl Phenyl Cytotoxic

Structure-Activity Relationships (SAR)

  • Polar Substituents: The methylsulfonyl group in the target compound improves water solubility, a critical factor for bioavailability, compared to non-polar analogs like 3,6-diphenyl derivatives (108) .
  • Bulk and Conformation : The piperidinyl group’s flexibility may allow better target binding than rigid substituents (e.g., pyridinyl in ), though excessive bulk could hinder membrane permeability .

Preparation Methods

Synthesis of the Triazolo[3,4-b]thiadiazole Core

The fused triazolo-thiadiazole system is typically synthesized by cyclization of hydrazine derivatives with carbon disulfide and subsequent ring closure steps. According to the literature, the following routes are commonly employed:

Route Description Key Reagents Notes
a Acid-catalyzed cyclization of 2-hydrazinyl-1,3,4-thiadiazine with orthoesters 2-Hydrazinyl-6H-1,3,4-thiadiazine, orthoesters, acid catalyst Limited substrate scope, moderate yields
b Cyclocondensation of 4-amino-3-mercaptotriazoles with α-haloketones or α-bromoketones 4-Amino-3-mercaptotriazole, α-bromoketones, piperidine catalyst Most common and versatile route, allows diverse substitutions
c Condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds 3-Mercapto-4-arylideneamino-1,2,4-triazoles, α-halo compounds Moderate yields, useful for specific substitutions
d Ring transformation of oxadiazole-3-thione with phenacyl bromide and hydrazine hydrate Oxadiazole-3-thione, phenacyl bromide, hydrazine hydrate Lower yields (72–85%), more complex

Route b is most frequently used due to its broad applicability and ability to introduce various substituents at the 5-position of the triazole ring and on the electrophilic partner, enabling the synthesis of diverse triazolothiadiazole derivatives.

Introduction of the Iodophenyl Group at the 6-Position

The 6-(4-iodophenyl) substituent is typically introduced via the use of appropriately substituted benzoic acid derivatives or aryl halides during the cyclization step. For example, 4-iodobenzoic acid or 4-iodobenzoyl hydrazides can be used as starting materials to incorporate the iodophenyl moiety directly into the heterocyclic framework during ring closure with phosphorus oxychloride or similar cyclizing agents.

Functionalization with the 1-(Methylsulfonyl)-3-piperidinyl Group at the 3-Position

The piperidine substituent bearing a methylsulfonyl group is introduced by nucleophilic substitution or condensation reactions involving piperidine derivatives functionalized with methylsulfonyl groups. This step often follows the formation of the triazolothiadiazole core, where the piperidine nitrogen or carbon is linked to the heterocyclic system, commonly at the 3-position of the triazolothiadiazole ring.

Detailed Synthetic Procedure (Representative Example)

The following is a representative synthetic scheme based on literature precedents for closely related compounds, adapted for the 6-(4-iodophenyl) derivative:

Step Reaction Reagents and Conditions Outcome
1 Synthesis of substituted hydrazide 4-Iodobenzoic acid + hydrazine hydrate in ethanol, reflux Formation of 4-iodobenzoyl hydrazide
2 Formation of potassium dithiocarbazinate 4-Iodobenzoyl hydrazide + carbon disulfide + KOH in ethanol Intermediate potassium dithiocarbazinate salt
3 Cyclization to 4-amino-5-(4-iodophenyl)-4H-1,2,4-triazole-3-thiol Treatment with excess hydrazine hydrate, reflux Formation of triazole-thiol intermediate
4 Cyclization to triazolo[3,4-b]thiadiazole core Reaction with phosphorus oxychloride (POCl3), reflux Formation of 6-(4-iodophenyl)-triazolo[3,4-b]thiadiazole
5 Introduction of 1-(methylsulfonyl)-3-piperidinyl substituent Nucleophilic substitution with 1-(methylsulfonyl)-3-piperidinyl derivative under suitable conditions (e.g., base, solvent) Final compound: 6-(4-iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl]triazolo[3,4-b]thiadiazole

This method aligns with procedures reported for similar compounds, where the cyclization with phosphorus oxychloride is a key step to form the fused heterocycle, and subsequent functionalization installs the piperidinyl substituent.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent for cyclization Phosphorus oxychloride (POCl3) Acts as both reagent and solvent; requires careful handling
Temperature Reflux (approx. 100–130 °C) Ensures complete cyclization
Reaction time 2–4 hours Monitored by TLC or other analytical methods
pH adjustment Neutralization with NaOH after cyclization Precipitates product for isolation
Purification Recrystallization from ethanol or ethanol/water mixtures Yields pure crystalline product
Piperidine substitution Polar aprotic solvents (e.g., DMF, DMSO) with base Optimizes nucleophilic substitution efficiency

Optimization of these parameters is crucial to maximize yield and purity. Literature suggests yields ranging from 30% to 70% depending on substituents and reaction conditions.

Analytical Data Supporting the Preparation

Typical characterization data for the final compound or close analogs include:

Technique Data Example Interpretation
IR Spectroscopy Bands at ~1600 cm⁻¹ (C=N), 1100–1300 cm⁻¹ (S=O) Confirms heterocyclic rings and sulfonyl group
¹H NMR (CDCl₃) Aromatic protons at δ 7.0–8.0 ppm; piperidine protons at δ 2.0–4.0 ppm Confirms substitution pattern
Mass Spectrometry (ESI-MS) Molecular ion peak consistent with formula (e.g., m/z ~ 520 for iodophenyl derivative) Confirms molecular weight
Elemental Analysis C, H, N, S within ±0.3% of calculated values Confirms purity and composition

These data are consistent with the successful synthesis of the target compound.

Summary Table of Preparation Methods

Step Description Key Reagents Conditions Yield (%) Reference
1 Preparation of 4-iodobenzoyl hydrazide 4-Iodobenzoic acid, hydrazine hydrate Reflux in ethanol 85–90
2 Formation of potassium dithiocarbazinate Hydrazide, carbon disulfide, KOH Room temp, ethanol 80–85
3 Cyclization to triazole-thiol intermediate Hydrazine hydrate, reflux 3–4 h 70–75
4 Cyclization to triazolothiadiazole core Phosphorus oxychloride, reflux 3 h 60–70
5 Substitution with methylsulfonyl-piperidine Piperidine derivative, base, DMF 2–6 h, 50–80 °C 50–65

Q & A

Basic Research Questions

Q. What are the key structural features of 6-(4-iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole that influence its bioactivity?

  • Methodological Answer : The compound’s bioactivity arises from three structural elements:

  • Triazolothiadiazole core : Facilitates π-π stacking and hydrogen bonding with biological targets .
  • 4-Iodophenyl group : Enhances lipophilicity and halogen bonding with enzyme active sites (e.g., 14-α-demethylase in fungal pathogens) .
  • Methylsulfonyl-piperidine moiety : Improves solubility and modulates steric interactions with receptors .
    • Experimental Validation : Use X-ray crystallography or NMR to confirm spatial arrangement and intermolecular interactions .

Q. What are the common synthetic routes for this compound, and how can their efficiency be optimized?

  • Synthetic Steps :

Cyclization of hydrazine derivatives with carbon disulfide to form the triazolothiadiazole core .

Introduction of the iodophenyl group via Suzuki-Miyaura coupling .

Functionalization of the piperidine ring with methylsulfonyl groups using POCl₃ as a catalyst .

  • Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time by 40% .
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound characterized post-synthesis to confirm its structure?

  • Analytical Workflow :

  • 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 489.4 for [M+H]+) .
  • Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?

  • SAR Design :

  • Substituent Variation : Replace the iodophenyl group with bromine or methoxy to assess halogen vs. electron-donor effects .

  • Piperidine Modifications : Introduce bulkier alkyl groups (e.g., isopropyl) to evaluate steric hindrance on receptor binding .

    • Biological Testing :
  • Anticancer Assays : Use MTT assays on HeLa and MCF-7 cell lines, comparing IC₅₀ values across analogs (Table 1) .

    Table 1: SAR of Selected Analogs

    Substituent (R)IC₅₀ (μM, HeLa)LogP
    4-Iodophenyl12.33.8
    4-Bromophenyl18.73.5
    4-Methoxyphenyl24.12.9

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Re-test batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .
  • Assay Variability : Standardize protocols (e.g., fixed incubation time, serum-free media) to minimize inter-lab variability .
    • Case Study : Conflicting antifungal data may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger). Validate using CLSI guidelines .

Q. How can molecular docking simulations guide the optimization of this compound for enzyme targets?

  • Workflow :

Target Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) .

Docking Software : Perform rigid/flexible docking with AutoDock Vina, scoring binding energies (ΔG) .

Validation : Compare predicted binding poses with crystallographic data of known inhibitors (e.g., fluconazole) .

  • Outcome : Identify residues (e.g., Leu321, Phe228) critical for hydrogen bonding and adjust substituents accordingly .

Methodological Challenges

Q. What methodologies address low solubility or stability during formulation?

  • Formulation Strategies :

  • Prodrug Design : Synthesize phosphate esters to enhance aqueous solubility (>10 mg/mL in PBS) .
  • Nanoencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability and reduce degradation .
    • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

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